Technical Guide: Triphenyl(methanol-13C) [CAS 3881-15-0]
Technical Guide: Triphenyl(methanol-13C) [CAS 3881-15-0]
[1][2][3][4]
Executive Summary
Triphenyl(methanol-13C) (CAS 3881-15-0) is a stable isotope-labeled isotopologue of triphenylmethanol where the central quaternary carbon is enriched with Carbon-13 (
This guide provides a comprehensive technical analysis of CAS 3881-15-0, detailing its physicochemical properties, Grignard-based synthesis, spectroscopic signature, and validated applications in regulatory drug analysis.
Physicochemical Properties[4][5]
The physical behavior of Triphenyl(methanol-13C) mirrors its unlabeled counterpart, with the exception of mass-dependent properties utilized in spectrometry.
Table 1: Core Technical Specifications
| Property | Value / Description | Note |
| Chemical Name | Triphenyl(methanol- | IUPAC: Triphenyl( |
| CAS Number | 3881-15-0 | Specific to the |
| Molecular Formula | C | |
| Molecular Weight | 261.33 g/mol | +1.003 Da vs. unlabeled (260.33) |
| Appearance | White to off-white crystalline solid | Prism-like crystals from EtOH |
| Melting Point | 162 – 164 °C | Sharp transition indicates high purity |
| Solubility | Soluble: Dichloromethane, Diethyl Ether, EthanolInsoluble: Water | Lipophilic character dominates |
| Isotopic Enrichment | Typically | Critical for NMR signal-to-noise ratio |
| pKa | ~ -6.6 (of conjugate acid Ph | Formation of stable carbocation in acid |
Synthesis & Manufacturing Methodology
Mechanistic Pathway (Grignard Reaction)
The synthesis of Triphenyl(methanol-13C) relies on the nucleophilic addition of phenylmagnesium bromide to a
The Protocol Choice:
We prioritize the Diethyl carbonate-
Validated Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway via Grignard addition to labeled benzophenone.
Detailed Experimental Protocol
Reagents:
-
Benzophenone-carbonyl-
C (1.0 eq) -
Phenylmagnesium bromide (1.2 eq, 3.0 M in Et
O) -
Solvent: Anhydrous THF or Diethyl Ether[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Moisture acts as a "poison," hydrolyzing the Grignard reagent to benzene.
-
Precursor Dissolution: Dissolve Benzophenone-
C in anhydrous THF. Cool to 0°C. -
Addition: Add PhMgBr dropwise over 20 minutes. The exotherm must be controlled to prevent solvent boiling and biphenyl byproduct formation.[2]
-
Reflux: Warm to room temperature and reflux for 2 hours to drive the reaction to completion (steric hindrance of the trityl center requires thermal energy).
-
Quench: Cool to 0°C and slowly add saturated NH
Cl solution. Critical: Avoid strong mineral acids initially to prevent the formation of the trityl cation (red color). -
Isolation: Extract with diethyl ether, wash with brine, dry over MgSO
. -
Purification: Recrystallize from hot Ethanol/Hexane (1:4).
Spectroscopic Characterization
The
Nuclear Magnetic Resonance ( C NMR)
-
Central Carbon (
-C): In unlabeled triphenylmethanol, the quaternary carbon appears at ~82.0 ppm (CDCl ). -
Labeled Effect: In CAS 3881-15-0, this signal is enhanced by a factor of ~100 (depending on enrichment) and may show slight isotope shifts.
-
Coupling: The aromatic ipso-carbons (attached to the central C) will show strong
coupling (typically 50–60 Hz), appearing as doublets flanking the aromatic region.
Mass Spectrometry (MS)
-
M+ Peak: The molecular ion shifts from m/z 260 to 261 .
-
Fragmentation: The dominant fragment is the Trityl Cation (Ph
C ) .-
Unlabeled Fragment: m/z 243
-
Labeled Fragment: m/z 244
-
Note: This specific fragment stability makes it an ideal Quantifier Ion for IDMS.
-
Applications in Research & Drug Development[9]
Impurity Quantification (Sartan Drugs)
Triphenylmethanol is a process-related impurity in the synthesis of tetrazole-containing drugs (e.g., Losartan, Candesartan , Valsartan ) where the trityl group is used to protect the tetrazole moiety.
-
Problem: Regulatory agencies (FDA/EMA) require strict limits on impurities.
-
Solution (IDMS): Add a known amount of Triphenyl(methanol-13C) to the drug sample.
-
Method: LC-MS/MS.
-
Mechanism: The labeled standard co-elutes with the impurity but is mass-resolved. The ratio of m/z 243 (impurity) to m/z 244 (standard) provides an absolute quantification that is independent of matrix effects or ionization suppression.
Mechanistic Probe: Carbocation Stability
The
-
Experiment: Dissolve Triphenyl(methanol-13C) in concentrated H
SO or TFA. -
Observation: The solution turns deep red/yellow.
-
NMR Shift: The central carbon signal shifts downfield from 82 ppm (alcohol) to ~212 ppm (cation) . This massive shift (
ppm) is diagnostic of hybridization and positive charge localization.
Workflow: Impurity Analysis via IDMS (Graphviz)
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for impurity quantification.
Safety & Handling
While non-volatile, Triphenylmethanol derivatives are irritants.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[4][5][6]
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The
C label is stable indefinitely and does not undergo radioactive decay. -
Stability: Stable to air and moisture. Incompatible with strong oxidizing agents and strong acids (forms carbocations).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212419, Triphenyl(13C)methanol. Retrieved from [Link]
- Olah, G. A., et al. (1964).Stable Carbocations. LXVI. Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Carbocations. Journal of the American Chemical Society.
- European Medicines Agency (EMA).ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for impurity tracking in Sartans).
